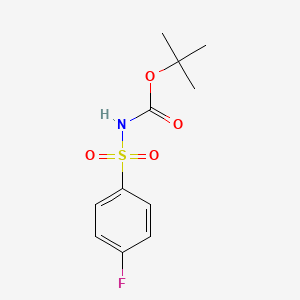
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- is a polyhydroxylated cyclooctane derivative. This compound is characterized by the presence of five hydroxyl groups attached to a cyclooctane ring, making it a versatile molecule in various chemical reactions and applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- typically involves multi-step organic synthesis. One common method includes the hydroxylation of cyclooctane derivatives under controlled conditions. The reaction often employs oxidizing agents such as osmium tetroxide (OsO4) or potassium permanganate (KMnO4) to introduce hydroxyl groups at specific positions on the cyclooctane ring.
Industrial Production Methods
Industrial production of this compound may involve catalytic processes to ensure high yield and purity. Catalysts such as palladium or platinum on carbon are often used to facilitate the hydroxylation reactions. The process conditions, including temperature, pressure, and solvent choice, are optimized to achieve efficient production.
Análisis De Reacciones Químicas
Types of Reactions
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form ketones or carboxylic acids using reagents like chromium trioxide (CrO3) or potassium dichromate (K2Cr2O7).
Reduction: The compound can be reduced to form cyclooctane derivatives with fewer hydroxyl groups using reducing agents such as lithium aluminum hydride (LiAlH4).
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens, using reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Common Reagents and Conditions
Oxidation: Chromium trioxide (CrO3), potassium dichromate (K2Cr2O7)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Cyclooctane derivatives with fewer hydroxyl groups
Substitution: Halogenated cyclooctane derivatives
Aplicaciones Científicas De Investigación
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules. Its polyhydroxylated structure makes it a valuable intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including its role as a precursor in the synthesis of biologically active compounds.
Medicine: Investigated for its potential therapeutic properties, including its use in drug development and as a scaffold for designing new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
Mecanismo De Acción
The mechanism of action of 1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- involves its interaction with various molecular targets and pathways. The hydroxyl groups on the cyclooctane ring can form hydrogen bonds with biological molecules, influencing their structure and function. This compound may also act as a chelating agent, binding to metal ions and affecting their biological activity.
Comparación Con Compuestos Similares
Similar Compounds
1,2,3,4,5,6-Cyclohexanehexol: A similar polyhydroxylated compound with six hydroxyl groups attached to a cyclohexane ring.
1,2,3,4,5,6-Cyclooctanehexol: Another polyhydroxylated cyclooctane derivative with six hydroxyl groups.
Uniqueness
1,2,3,4,6-Cyclooctanepentol, (1R,2R,3R,4R,6S)- is unique due to its specific stereochemistry and the presence of five hydroxyl groups. This unique structure imparts distinct chemical and biological properties, making it valuable in various applications.
Propiedades
Número CAS |
801260-27-5 |
|---|---|
Fórmula molecular |
C8H16O5 |
Peso molecular |
192.21 g/mol |
Nombre IUPAC |
(1R,2R,3R,4R,6S)-cyclooctane-1,2,3,4,6-pentol |
InChI |
InChI=1S/C8H16O5/c9-4-1-2-5(10)7(12)8(13)6(11)3-4/h4-13H,1-3H2/t4-,5+,6+,7+,8+/m0/s1 |
Clave InChI |
ZRZYFOWZQLDUNW-SLBCVNJHSA-N |
SMILES isomérico |
C1C[C@H]([C@H]([C@@H]([C@@H](C[C@H]1O)O)O)O)O |
SMILES canónico |
C1CC(C(C(C(CC1O)O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


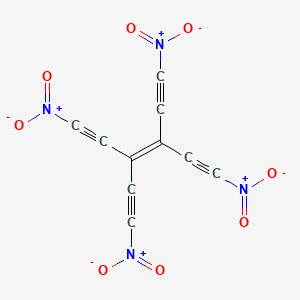


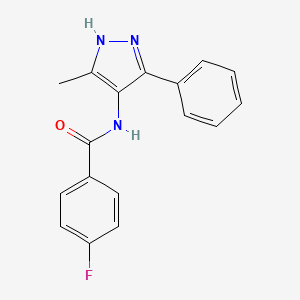
![N-[Cyclopentylidene(L-valylamino)acetyl]-L-phenylalanine](/img/structure/B14222957.png)
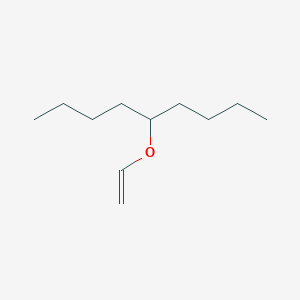
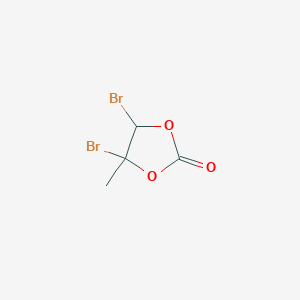
![1H-Pyrido[1,2-c]pyrimidine-4-carbonitrile, 1-oxo-3-(trifluoromethyl)-](/img/structure/B14222976.png)
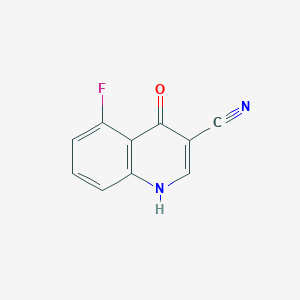



![1H-Indole-2-carboxamide, 5-chloro-3-[(3-methylphenyl)sulfonyl]-](/img/structure/B14223042.png)
